molecular formula C19H21NO3S B2776722 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone CAS No. 2034308-97-7

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone

Cat. No.: B2776722
CAS No.: 2034308-97-7
M. Wt: 343.44
InChI Key: KCTPMTIEEJUNJC-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone is a chemical compound with a complex structure that includes a thiazepane ring, a phenyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone typically involves multi-step organic reactions. The process may start with the formation of the thiazepane ring, followed by the introduction of the phenyl and tolyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone

Uniqueness

Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-7-5-6-10-17(15)19(21)20-12-11-18(24(22,23)14-13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTPMTIEEJUNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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